molecular formula C9H12N2O2 B1451617 3-Methoxy-2-methylbenzohydrazide CAS No. 740799-69-3

3-Methoxy-2-methylbenzohydrazide

Cat. No. B1451617
M. Wt: 180.2 g/mol
InChI Key: WWFFBSDIHURYFK-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylbenzohydrazide (CAS Number: 288154-71-2) is a chemical compound with the linear formula C9H12N2O2 . Its molecular weight is approximately 180.208 g/mol . This compound belongs to the class of benzohydrazides and contains a methoxy group (–OCH₃) and a methyl group (–CH₃) attached to the benzene ring.

Scientific Research Applications

  • Pest Control

    • Application : Methoxyfenozide, a derivative of 3-Methoxy-2-methylbenzohydrazide, is used as a molting accelerating compound (MAC) in pest control .
    • Method : Its chemical structure mimics the biological function of the hormone 20-hydroxyecdysone, which induces premature molt and death in pests .
    • Results : The specific outcomes of this application are not detailed in the source, but the general expectation is a reduction in pest populations due to induced premature molting .
  • Pharmaceutical Research

    • Application : 3-Methoxy-2-methylbenzohydrazide is used in the production of Bairui Granules, a preparation of Thesium chinense Turcz., which is used to treat inflammatory diseases .
    • Method : The granules are used to treat diseases such as acute mastitis, lobar pneumonia, tonsillitis, COVID-19, and upper respiratory tract infection .
    • Results : The granules were found to alleviate lung inflammation by regulating inflammation-related proteins. No toxicity was observed under the twofold of clinically used doses .
  • Chemical Synthesis

    • Application : “3-Methoxy-2-methylbenzohydrazide” is used as an intermediate in the synthesis of other chemicals .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Production of Methoxyfenozide

    • Application : “N’-tert-Butyl-3-methoxy-2-methylbenzohydrazide” is an intermediate used in the synthesis of methoxyfenozide .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Substance Identification

    • Application : “3-Methoxy-2-methylbenzohydrazide” is used in substance identification in the European Chemicals Agency (ECHA) databases .
    • Method : The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .
    • Results : This application helps in identifying the substance and its properties .
  • Quality Control

    • Application : “3-Methoxy-2-methylbenzohydrazide” is used in quality control and research .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not detailed in the source .

properties

IUPAC Name

3-methoxy-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-7(9(12)11-10)4-3-5-8(6)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFFBSDIHURYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666790
Record name 3-Methoxy-2-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methylbenzohydrazide

CAS RN

740799-69-3
Record name 3-Methoxy-2-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2-methylbenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 500 mL, 3-neck flask equipped with a magnetic stirrer, and chilled in an ice water bath, were added 25 mL of CH2Cl2 (significantly greater quantities can be used) and 22.5 g (450 mmol) of hydrazine hydrate, followed by a solution of 31.5 g of K2CO3 dissolved in 60 mL of water. Over a period of 30 minutes, a solution of 31 g (168 mmol) of 2-methyl, 3-methoxybenzoyl chloride dissolved in 50 mL of CH2Cl2 was added, while keeping the temperature below 5° C. The reaction mixture was allowed to warm to room temperature and then stirred for an additional 2 hours. Water (100 mL) and chloroform (150 mL) were added, the mixture was shaken in a separatory funnel, and an inorganic precipitate was filtered off. The organic layer was dried over MgSO4 and the solvent removed in vacuo to leave 30 g of crude product hydrazide. This material was slurried with heptane for 4 hours (pentane slurry gives comparable results). Filtration and residual solvent evaporation yielded 13 g of 3-methoxy-2-methyl-benzoic acid hydrazide, containing ca. 10% of diacylated material. The product could be further purified by precipitation with hot CHCl3/hexane. 1H NMR (300 MHz, CDCl3) δ (ppm): 7.2 (t, 1H), 6.95 (br s, 1H), 6.9 (m, 2H), 4.15 (br s, 2H), 3.84 (s, 3H), 2.27 (s, 3H).
Quantity
22.5 g
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reactant
Reaction Step One
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solvent
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31.5 g
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reactant
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50 mL
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60 mL
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150 mL
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100 mL
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25 mL
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Synthesis routes and methods II

Procedure details

To a 500 mL, 3-neck flask equipped with magnetic stirring, and chilled in an ice water bath, were added 50 mL CH2Cl2, followed by a solution of 32 g (231 mmol) K2CO3 dissolved in 80 mL water, and 24 g (479 mmol) hydrazine hydrate. Over a period of 30-60 minutes, a solution of 20 g (108.3 mmol) 2-methyl, 3-methoxybenzoyl chloride dissolved in 100 mL CH2Cl2 were added, while keeping the temperature below 10° C. The reaction mixture was stirred for an additional hour, during which time a precipitate formed. The precipitate was collected and shaken with a CH2Cl2/CHCl3 mixture; the liquid phase was separated from remaining solids, and solvent was removed in vacuo to leave 5.85 g crude product hydrazide. Meanwhile, the original CH2Cl2 solution was transferred to a separatory funnel, diluted with CHCl3, and shaken with water. The organic layer was removed, washed again with water, dried, and solvent was evaporated to leave a solid residue. This was washed thoroughly with hexane and filtered to provide an additional 6.05 g crude product hydrazide. The combined crude hydrazide was recrystallized from hot ether or ethyl acetate/hexane mixtures to yield 10.04 g 3-methoxy-2-methyl-benzoic acid hydrazide: 1H NMR (300 MHz, CDCl3) δ (ppm): 7.2 (t, 1H), 6.95 (br s, 1H), 6.9 (m, 2H), 4.15 (br s, 2H), 3.84 (s, 3H), 2.27 (s, 3H).
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Quantity
32 g
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24 g
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100 mL
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[Compound]
Name
hydrazide
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reactant
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0 (± 1) mol
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50 mL
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80 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Osorio, AM Martínez, MI Schneider… - Pest Management …, 2008 - Wiley Online Library
… Its chemical structure, N′-tert-butyl-N′-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide, is based on that of RH-5849, the prototype compound of this group of insecticides. …
Number of citations: 138 onlinelibrary.wiley.com
F Wen, G Caputo, S Hooey, S Bowman… - In Vitro Cellular & …, 2015 - Springer
… include tebufenozide (N-tert-butyl-N′-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide), methoxyfenozide (N′-tert-butyl-N′-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide) …
Number of citations: 4 link.springer.com
FA Paredes-Sánchez, G Rivera, V Bocanegra-García… - Molecules, 2021 - mdpi.com
… In this regard, methoxyfenozide (N′-tert-butyl-N′-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide) was developed. Methoxyfenozide is a molting accelerating compound (…
Number of citations: 76 www.mdpi.com
B Bordás, I Belai, A Lopata… - Journal of chemical …, 2007 - ACS Publications
A method is presented for the interpretation of receptor docking score values (rough measures of binding affinities) of ligands in terms of 3D molecular field interaction contributions. The …
Number of citations: 13 pubs.acs.org
A Abdel-Megeed - Middle Eastern and Russian Journal of …, 2008 - globalsciencebooks.info
… Methoxyfenozide or Runner® 24% (SC); (China) N-tert-butylN-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide, is an insect growth inhibitor (IGI). It was supplied by Rohm …
Number of citations: 1 www.globalsciencebooks.info
European Food Safety Authority (EFSA)… - EFSA …, 2017 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State, the United Kingdom, and co‐…
Number of citations: 8 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA)… - EFSA …, 2020 - Wiley Online Library
In compliance with Article 43 of Regulation ( EC ) No 396/2005, the EFSA received from the European Commission a mandate to provide its reasoned opinion on the existing maximum …
Number of citations: 1 efsa.onlinelibrary.wiley.com
EFS Authority, M Anastassiadou, G Bernasconi… - EFSA Journal, 2020 - ncbi.nlm.nih.gov
In compliance with Article 43 of Regulation (EC) No 396/2005, the EFSA received from the European Commission a mandate to provide its reasoned opinion on the existing maximum …
Number of citations: 2 www.ncbi.nlm.nih.gov
M Podbielska, E Szpyrka, B Piechowicz… - … Science and Health …, 2018 - Taylor & Francis
The aim of this study is to assess the disappearance of boscalid (IUPAC name: 2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide) and pyraclostrobin (IUPAC name: methyl …
Number of citations: 12 www.tandfonline.com
NS Omidire, KR Brye - Agrosystems, Geosciences & …, 2022 - Wiley Online Library
… Intrepid Edge (0.37 L ha −1 ; Dow AgroSciences,; N'-tert-butyl-N'-[3,5-dimethylbenzoyl]−3-methoxy-2-methylbenzohydrazide) and Acephate 97UP (1.12 kg ha −1 ; United Phosphorus; O,…
Number of citations: 6 acsess.onlinelibrary.wiley.com

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